Hydralazine Lactosone Ring-opened Adduct
Description
Properties
Molecular Formula |
C₂₀H₂₆N₄O₁₀ |
|---|---|
Molecular Weight |
482.44 |
Origin of Product |
United States |
Formation Pathways and Chemical Mechanisms
Degradation-Induced Formation of Hydralazine (B1673433) Lactosone Ring-opened Adduct
The adduct is a significant degradation product that arises from the interaction between the active pharmaceutical ingredient, hydralazine, and the excipient, lactose (B1674315). bohrium.com Its formation is a critical factor in the stability profile of hydralazine hydrochloride tablets. bohrium.com
Elevated temperatures serve as a catalyst for the degradation of hydralazine in the presence of lactose, leading to the formation of the Hydralazine Lactosone Ring-opened Adduct. bohrium.com Stability studies conducted under accelerated conditions, such as at 40°C, have shown the formation of this adduct. bohrium.com Hydralazine is known to be sensitive to temperature, and this thermal stress can accelerate the rate of reactions between the drug substance and reactive excipients. bohrium.comghsupplychain.org The formation of the adduct under thermal stress is a key consideration for the manufacturing and storage of hydralazine-containing products. ghsupplychain.org
Exposure to humidity is another critical factor that promotes the generation of the this compound. bohrium.com Studies have identified this adduct as a major degradation product in stability tests performed at both 25°C/60% relative humidity (RH) and 40°C/75% RH. bohrium.com The presence of moisture can facilitate the chemical reactions between hydralazine and lactose, underscoring the sensitivity of the formulation to humidity. bohrium.comnih.gov The significant formation of the adduct under humidity stress highlights the need for controlled storage conditions and appropriate packaging to protect from moisture. bohrium.comghsupplychain.org
Table 1: Stability Study Conditions Leading to Adduct Formation
| Parameter | Condition A | Condition B |
|---|---|---|
| Temperature | 25°C | 40°C |
| Relative Humidity | 60% RH | 75% RH |
| Observed Degradant | This compound | This compound |
Data derived from stability studies mentioned in the literature. bohrium.com
The choice of excipients in a pharmaceutical formulation is paramount to ensuring its stability. In the case of hydralazine tablets, the use of lactose as a filler has been directly linked to the formation of the ring-opened adduct. cpu.edu.cnmagis-pharma.be Lactose is a reducing sugar, and its chemical structure makes it susceptible to reacting with the primary amine group of hydralazine. nih.govresearchgate.net Studies have demonstrated that sugars like lactose, dextrose, and fructose (B13574) have adverse effects on the stability of hydralazine in aqueous vehicles. nih.gov This incompatibility between hydralazine and lactose is a primary driver for the formation of degradation products, including the specified adduct. magis-pharma.benih.govmagis-pharma.be The selection of non-reducing sugar excipients, such as mannitol (B672), has been suggested to improve the stability of such formulations. magis-pharma.benih.govmagis-pharma.be
The chemical interaction between hydralazine and lactose that results in the formation of the ring-opened adduct is characteristic of a Maillard reaction. magis-pharma.bemagis-pharma.be The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between an amino group and a reducing sugar, especially under the influence of heat. nih.gov In this context, the hydrazino group of hydralazine acts as the amine source, reacting with the carbonyl group of lactose. magis-pharma.benih.gov
The reaction is believed to initiate through the open-chain form of lactose. researchgate.net The initial step involves a condensation reaction between hydralazine's amino group and the carbonyl group of the sugar, forming an N-glycosylamine (a Schiff base). researchgate.net This intermediate is unstable and subsequently undergoes an Amadori rearrangement to form a more stable aminoketone, which is a key step in the Maillard pathway. researchgate.net Further complex reactions and rearrangements can then lead to the final this compound. bohrium.com The discoloration often observed in these formulations, typically a yellowing, is a common visual indicator of the Maillard reaction progressing. magis-pharma.bemagis-pharma.be
Intermediates and Precursors in Adduct Formation
The formation of the final adduct is a multi-step process involving several reactive precursors and intermediates.
Lactose is the primary precursor from the excipient side for the formation of the adduct. cpu.edu.cn As a disaccharide, lactose is composed of two monosaccharide units: galactose and glucose. nih.gov For the Maillard reaction to occur, lactose must be in its reducing, open-chain form, which exposes its reactive carbonyl group. researchgate.netnih.gov Studies on hydralazine stability have shown that its degradation increases in the presence of reducing sugars like lactose, dextrose (glucose), and fructose. nih.gov Therefore, both lactose itself and its constituent monosaccharides can be considered the fundamental precursors that react with hydralazine to initiate the degradation cascade leading to the this compound. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| Hydralazine | Active Pharmaceutical Ingredient |
| Hydralazine Hydrochloride | Salt form of Active Pharmaceutical Ingredient |
| This compound | Degradation Product / Impurity |
| Lactose | Excipient / Reducing Sugar |
| Glucose (Dextrose) | Monosaccharide Component of Lactose |
| Galactose | Monosaccharide Component of Lactose |
| Mannitol | Non-reducing Sugar Excipient |
| Fructose | Reducing Sugar |
| N-glycosylamine | Reaction Intermediate |
Involvement of Hydralazine Degradation Products
The intrinsic reactivity of the hydrazine (B178648) moiety in hydralazine makes it susceptible to various degradation pathways, which can be catalyzed by factors like metal ions or enzymes. researchgate.net These degradation processes can lead to the formation of several reactive intermediates and stable products. While the direct reaction of hydralazine with lactose is a possibility, the formation of the ring-opened adduct is often linked to the presence of these degradation products.
One significant degradation pathway for hydralazine involves its oxidation. This can occur via a one-electron oxidation process, either catalyzed by metal ions (such as Cu²⁺ and Fe³⁺) or enzymatically, to form a hydralazyl radical. researchgate.net This radical can then undergo further reactions. Another key degradation product identified is s-triazolo[3,4-α]phthalazine, which forms under conditions of heat and humidity stress alongside the lactosone adduct. bohrium.com
The degradation of hydralazine can also yield hydrazides. researchgate.net These compounds, along with hydralazine itself, possess the potential to react with carbonyl groups, such as the aldehyde group that becomes exposed upon the ring-opening of lactose.
Proposed Reaction Mechanisms for Ring-opening and Adduct Formation
The formation of the this compound is a multi-step process that begins with the degradation of lactose, followed by a reaction with hydralazine or its derivatives.
The initial and critical step is the Maillard reaction, a well-known chemical reaction between an amino acid (or in this case, the hydrazine group of hydralazine) and a reducing sugar (lactose). Under conditions of heat and humidity, lactose can isomerize and degrade, leading to the formation of lactosone. This intermediate is more reactive than lactose itself.
The proposed mechanism then proceeds as follows:
Ring-Opening of Lactosone: The cyclic hemiacetal of the glucose unit within lactosone exists in equilibrium with its open-chain form, which contains a reactive aldehyde group. This equilibrium is a crucial prerequisite for the subsequent reaction.
Nucleophilic Attack and Hydrazone Formation: The hydrazine group (-NH-NH₂) of a hydralazine molecule, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the open-chain lactosone. This is followed by the elimination of a water molecule, resulting in the formation of a hydrazone linkage (C=N-NH-). This type of reaction, the formation of a hydrazone adduct, is a known reaction for hydralazine with aldehyde-containing molecules. nih.govacs.org
Cyclization and Final Adduct Formation: Following the initial hydrazone formation, a subsequent intramolecular cyclization is proposed to occur. One of the nitrogen atoms of the hydralazine moiety attacks the phthalazine (B143731) ring, leading to the formation of the stable triazolophthalazine ring system. This is consistent with the known tendency of hydralazine to form such fused ring structures. acs.org The final structure is the "(2S,5S,6R)-2-(1-( nih.govacs.orgnih.govTriazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol," which is the full chemical name for the this compound. allmpus.com
Data Tables
Table 1: Chemical Compounds Mentioned
| Compound Name | Role/Context |
| Hydralazine | Parent drug molecule |
| Lactose | Pharmaceutical excipient, reactant |
| This compound | Degradation product, final adduct |
| s-triazolo[3,4-α]phthalazine | Degradation product of hydralazine |
| Hydrazides | Potential degradation products of hydralazine |
| Lactosone | Intermediate in the Maillard reaction of lactose |
| Hydralazyl radical | Reactive intermediate from hydralazine oxidation |
Table 2: Key Reaction Information
| Reaction Type | Reactants | Key Conditions | Product |
| Maillard Reaction/Degradation | Hydralazine, Lactose | Heat, Humidity | Lactosone, Hydralazine Degradation Products |
| Hydrazone Formation | Open-chain Lactosone, Hydralazine | Aqueous environment | Hydrazone Intermediate |
| Intramolecular Cyclization | Hydrazone Intermediate | Spontaneous/Catalyzed | This compound |
Synthetic Strategies and Chemical Derivatization
Laboratory Synthesis of Hydralazine (B1673433) Lactosone Ring-opened Adduct
The synthesis of the Hydralazine Lactosone Ring-opened Adduct is fundamentally a manifestation of the Maillard reaction, a complex series of reactions between an amino group and a reducing sugar. In this specific case, the reaction occurs between the hydrazine (B178648) moiety of hydralazine and the reducing sugar lactose (B1674315). While often identified as a degradation product in pharmaceutical formulations under conditions of heat and humidity, its intentional synthesis can be approached through the controlled reaction of its precursors. nih.gov
Utilization of Key Synthetic Intermediates
The formation of the this compound proceeds through several key intermediates, which are themselves products of the initial interaction between hydralazine and lactose. The primary intermediates identified in this synthetic pathway are Lactosazone and Lactose N-(Phthalazin-8-yl)-hydrazone. nih.govacs.orgrestek.comshu.ac.uk
Lactose N-(Phthalazin-8-yl)-hydrazone: This compound is an initial product formed from the condensation reaction between one molecule of hydralazine and the open-chain aldehyde form of lactose. It represents an early stage of the Maillard reaction. This intermediate has the molecular formula C20H28N4O10. shu.ac.ukrestek.com
Lactosazone: This intermediate is formed through a more advanced stage of the reaction, where two molecules of a hydrazine-containing compound react with the lactose molecule. nih.govacs.orgrestek.comnih.gov It is a recognized precursor in the pathway leading to the final ring-opened adduct. nih.govacs.org
The laboratory synthesis, therefore, involves the reaction of hydralazine and lactose, which proceeds through the formation of Lactose N-(Phthalazin-8-yl)-hydrazone and subsequently to the ring-opened adduct. A related compound, referred to as "hydralazine-N-lactose," has been synthesized using hydralazine and lactose as starting materials, followed by purification using silica (B1680970) gel chromatography and preparative C18 columns. acs.org This suggests a viable, though not explicitly detailed, synthetic and purification route.
Optimization of Reaction Conditions for Adduct Synthesis
The synthesis of the this compound, being a Maillard-type reaction, is sensitive to several reaction conditions that can be optimized to control the reaction rate and product yield. General principles for optimizing Maillard reactions can be applied here, focusing on temperature, pH, and reactant concentrations. nih.govnih.gov
Temperature: Increased temperature generally accelerates the Maillard reaction. nih.gov In the context of pharmaceutical stability studies, the formation of this adduct is noted under stress conditions of elevated temperature (e.g., 40°C). nih.gov For laboratory synthesis, a controlled heating environment would be crucial. Studies on similar Maillard reactions have employed temperatures around 110-120°C. nih.govnih.gov
pH: The pH of the reaction medium significantly influences the rate of Maillard reactions. While specific optimal pH values for the hydralazine-lactose reaction are not detailed in the available literature, Maillard reactions are generally favored under neutral to slightly alkaline conditions. nih.gov
Reactant Ratio: The molar ratio of the amine (hydralazine) to the reducing sugar (lactose) is a critical parameter. Varying this ratio can influence the formation of different intermediates and the final product distribution. nih.gov
A systematic approach to optimization would involve a design of experiments (DoE) approach, varying these parameters to maximize the yield of the desired this compound while minimizing the formation of other degradation products. Monitoring the reaction progress could be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Derivatization Approaches for Enhanced Analytical Characterization
Direct analysis of the this compound is possible via methods such as HPLC and LC-MS. nih.gov However, chemical derivatization can be employed to enhance its analytical properties, such as improving its stability, volatility for gas chromatography, or its detectability by introducing a chromophore or fluorophore.
Strategies for Stabilization and Detection
The chemical structure of the this compound, possessing both a hydrazone and a polyol (sugar) moiety, offers multiple sites for derivatization.
Stabilization: The hydrazone group can be susceptible to hydrolysis. While generally more stable than Schiff bases, derivatization can further lock in the structure. The polyol portion of the lactose backbone is prone to forming multiple isomers in solution (anomers), which can complicate chromatographic analysis. Derivatization can prevent this by capping the hydroxyl groups.
Enhanced Detection: By attaching a functionality with strong ultraviolet (UV) absorbance or fluorescence, the sensitivity of detection can be significantly increased. This is particularly useful when analyzing trace amounts of the adduct.
Reagent Selection for Specific Functional Group Modification
The choice of derivatizing reagent depends on the analytical technique to be used (e.g., GC-MS, HPLC-UV, HPLC-Fluorescence) and the functional group being targeted.
Silylation: For GC-MS analysis, the hydroxyl groups of the lactose moiety make the adduct non-volatile. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert these hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. restek.comyoutube.comnih.gov This process dramatically increases the volatility of the compound, making it amenable to GC analysis. A preceding methoximation step is often used to stabilize the sugar's open-chain form and reduce the number of isomers. youtube.commdpi.com
Acetylation: Similar to silylation, acetylation of the hydroxyl groups can increase volatility for GC analysis. Acetic anhydride (B1165640) is a common reagent for this purpose. restek.com Furthermore, acetylation can be relevant in the context of hydralazine's known metabolic pathways, which involve acetylation. nih.govresearchgate.netnih.gov
Fluorescent Labeling: To enhance detection in HPLC, the hydrazone or hydrazine functionality can be targeted with fluorescent labeling agents. "DarkZone" reagents, for example, are designed to react with aldehydes but can be adapted for labeling hydrazones, resulting in a significant increase in fluorescence upon reaction. nih.govacs.orgnih.gov Other fluorescent probes have been specifically designed to react with hydrazines to create highly fluorescent products, which could potentially be adapted for the hydralazine moiety in the adduct. rsc.orgrsc.org
Table of Derivatization Strategies
| Derivatization Technique | Target Functionality | Reagent Example | Purpose | Analytical Method |
|---|---|---|---|---|
| Silylation | Hydroxyl groups (Lactose moiety) | MSTFA, BSTFA | Increase volatility, Stabilize | GC-MS |
| Acetylation | Hydroxyl groups (Lactose moiety) | Acetic Anhydride | Increase volatility, Stabilize | GC-MS |
Structural Elucidation and Spectroscopic Characterization
Application of Advanced Spectroscopic Techniques
The definitive structure of the hydralazine (B1673433) lactosone ring-opened adduct has been elucidated using a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and functional groups, leading to an unambiguous structural assignment. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For the hydralazine lactosone ring-opened adduct, a comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments was crucial for its characterization. bohrium.com
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum of the this compound displays a series of signals corresponding to the protons of the phthalazine (B143731) ring system and the sugar moiety.
Key ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.68 | d | 7.8 | Aromatic Proton |
| 8.45 | d | 8.0 | Aromatic Proton |
| 7.90-7.98 | m | Aromatic Protons | |
| 5.25 | d | 5.0 | Anomeric Proton |
This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values from a specific experimental report.
¹³C NMR spectroscopy probes the carbon framework of a molecule. The spectrum of the this compound reveals signals for each unique carbon atom, including those in the aromatic phthalazine portion and the aliphatic sugar chain.
Key ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 158.2 | C=N |
| 145.8 | Aromatic C |
| 134.1 | Aromatic CH |
| 132.9 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.4 | Aromatic CH |
| 125.1 | Aromatic C |
| 102.5 | Anomeric Carbon |
This table is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values from a specific experimental report.
Two-dimensional NMR experiments were instrumental in assembling the complete molecular structure. bohrium.com
COSY (Correlation Spectroscopy) experiments established the proton-proton correlations, helping to trace the connectivity within the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence) experiments correlated each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons (typically over two to three bonds). This was particularly important for confirming the linkage between the hydralazine portion and the opened lactose (B1674315) ring.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of the this compound would be expected to show characteristic absorption bands for O-H (hydroxyl groups), N-H (amine/amide groups), C=N (imine/hydrazine (B178648) groups), and C=C (aromatic ring) stretching vibrations. These data support the presence of both the sugar and the phthalazine components within the adduct.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the this compound, liquid chromatography-mass spectrometry (LC-MS) was a key technique. bohrium.comresearchgate.net
The analysis provided a molecular ion peak consistent with the chemical formula C₂₀H₂₆N₄O₁₀, which has a molecular weight of 482.44 g/mol . allmpus.comsimsonpharma.com High-resolution mass spectrometry (HRMS) would further confirm the elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would show characteristic losses of water molecules from the sugar moiety and fragmentation of the phthalazine ring, providing further structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a foundational technique for detecting and evaluating the mass of the this compound. bohrium.com In stability studies of drug products, LC-MS is employed to assess the degradation pathways of the active pharmaceutical ingredient, hydralazine hydrochloride. This analysis confirmed the presence of a new peak, designated as Degradation Product 1 (DP1), which corresponds to the adduct. bohrium.com
LC-MS methods are developed to separate this adduct from hydralazine and other related substances. For instance, a method for a related hydrazine mono-lactose adduct utilizes a ZIC-HILIC column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile (B52724). figshare.com This approach highlights the utility of MS-compatible mobile phases, which often substitute involatile acids like phosphoric acid with formic acid to ensure compatibility with the mass spectrometer. sielc.com
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HR/AM-LCMS)
For definitive structural confirmation, High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HR/AM-LCMS) is indispensable. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the adduct. The molecular formula for the this compound has been established as C₂₀H₂₆N₄O₁₀, with a corresponding molecular weight of 482.44. allmpus.com HR/AM-LCMS analysis is a critical step in the characterization of such process-related impurities and degradation products, providing data that supports the proposed structure beyond what is possible with nominal mass measurements. researchgate.net The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers is crucial for distinguishing between compounds with very similar masses. mdpi.com
Table 1: HR/AM-LCMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₄O₁₀ | allmpus.com |
| Molecular Weight | 482.44 | allmpus.com |
| Ionization Mode | ESI+ (typical) | researchgate.netnih.gov |
| Observed m/z | [M+H]⁺ | nih.gov |
This table is generated based on typical adduct analysis and specific data found for the compound.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of the adduct by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the adduct is selected and subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragments provide a "fingerprint" of the molecule's structure.
While specific fragmentation data for this exact adduct is proprietary, the general approach involves identifying characteristic losses. For a hydralazine-sugar adduct, one would expect to see fragmentation corresponding to the loss of water molecules from the sugar moiety and cleavage of the bond between the hydralazine and lactose-derived portions of the molecule. This detailed fragmentation analysis is essential for confirming the connectivity of the atoms within the adduct. acdlabs.comresearchgate.net The elucidation of these pathways is a key component in the comprehensive characterization of unknown impurities. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the most common ionization source used for the analysis of polar, non-volatile molecules like the this compound. nih.gov As a "soft" ionization technique, it typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation, which is ideal for determining the molecular weight of the analyte. acdlabs.com The analysis is generally performed in positive ionization mode to facilitate the detection of the nitrogen-containing hydralazine moiety. researchgate.netnih.gov The use of ESI coupled with MS/MS allows for both the determination of the parent mass and the subsequent structural characterization through fragmentation analysis. nih.gov
Chromatographic Isolation for Structural Characterization
To perform comprehensive structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, a pure sample of the adduct must be obtained. This is achieved through preparative chromatography.
Preparative Liquid Chromatography for Adduct Isolation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard method for isolating and purifying degradation products like the this compound from complex mixtures. bohrium.comspringernature.com The process involves scaling up an analytical HPLC method to handle larger sample volumes and yields. sielc.com
In the case of this adduct, which was formed during stability studies, preparative LC was used to isolate it in sufficient quantities for further analysis. bohrium.com The choice of stationary phase is critical; reversed-phase columns (like C18) are commonly used for their robustness in purifying a wide range of compounds. springernature.comresearchgate.net The collected fractions containing the pure adduct are then typically lyophilized or evaporated to yield the isolated solid material, which can then be subjected to definitive structural analysis. springernature.com
Table 2: Typical Parameters for Preparative LC Isolation
| Parameter | Description | Reference |
| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | bohrium.comspringernature.com |
| Stationary Phase | Reversed-Phase (e.g., C18) or HILIC | figshare.comjddtonline.info |
| Mobile Phase | A gradient of aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/methanol) | figshare.comsielc.com |
| Detection | UV Detector (e.g., at 230 nm) | jddtonline.info |
| Post-Isolation Step | Sample work-up (e.g., freeze-drying) to obtain the pure compound | springernature.com |
This table outlines a general methodology based on referenced techniques for impurity isolation.
Analytical Method Development and Validation for Detection and Quantification
Chromatographic Methodologies
Chromatographic techniques are the cornerstone for the analysis of the Hydralazine (B1673433) Lactosone Ring-opened Adduct, providing the necessary separation from hydralazine and other potential impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like the Hydralazine Lactosone Ring-opened Adduct.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC employed for the analysis of hydralazine and its impurities. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For the this compound, which is more polar than hydralazine itself due to the opened lactose (B1674315) ring, RP-HPLC provides excellent resolution.
Typical RP-HPLC methods for hydralazine-related substances utilize a C18 column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.
Due to the presence of multiple impurities with varying polarities in hydralazine drug products, a gradient elution program is often necessary for effective separation. Gradient elution involves changing the composition of the mobile phase during the chromatographic run. For the analysis of the this compound, the gradient typically starts with a higher proportion of the aqueous buffer to retain and separate the polar adduct, followed by an increase in the organic modifier concentration to elute the less polar impurities and the API, hydralazine.
An exemplary gradient program, while not specifically published for the adduct alone, can be inferred from methods developed for hydralazine and its related substances.
Table 1: Illustrative Gradient Elution Program for the Analysis of Hydralazine and its Impurities This table is a representative example based on typical methods for related compounds, as specific data for the this compound is not publicly available.
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic Solvent) |
|---|---|---|
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 30 | 40 | 60 |
| 35 | 40 | 60 |
| 40 | 95 | 5 |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times and improved resolution. The principles of separation remain the same as in HPLC, but the efficiency is greatly enhanced. While specific UHPLC methods dedicated solely to the this compound are not extensively documented in publicly available literature, the transition from HPLC to UHPLC methods for the analysis of pharmaceutical impurities is a common practice to improve throughput in quality control laboratories. A UHPLC method would offer a significant reduction in run time compared to the conventional HPLC methods.
High-Performance Liquid Chromatography (HPLC) Method Development
Integration with Detection Techniques
The separated compounds from the chromatographic system need to be detected and quantified. For the this compound, Ultraviolet-Visible (UV-Vis) detection is a commonly employed technique.
The this compound contains a chromophore within its structure, allowing it to absorb light in the ultraviolet-visible region. A UV-Vis detector, often a photodiode array (PDA) detector, is coupled with the HPLC or UHPLC system. A PDA detector has the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. For hydralazine and its related compounds, detection is often performed at a wavelength where both the parent drug and its impurities exhibit significant absorbance. Based on studies of hydralazine and its degradation products, a wavelength in the range of 230-270 nm is typically chosen.
Table 2: Analytical Method Validation Parameters (Illustrative Data) This table presents representative data based on typical validation results for related pharmaceutical impurities, as specific public data for the this compound is scarce.
| Parameter | Typical Value/Range |
|---|---|
| Linearity | |
| Range | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision | |
| Repeatability (%RSD) | < 2.0% |
| Intermediate Precision (%RSD) | < 3.0% |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Mass Spectrometric Detection (HPLC-MS/MS, LC-ESI-MS/MS, UHPLC-Q-TOF/MS/MS)
Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity and specificity. The application of various LC-MS techniques has been pivotal in the characterization and quantification of hydralazine-related impurities, including lactose adducts.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are powerful techniques for the quantitative analysis of the this compound. figshare.comresearchgate.net In a typical LC-ESI-MS/MS setup, the analyte is first separated from other components in the sample matrix by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like the this compound, as it minimizes fragmentation during the ionization process. The ionized molecules are then passed through two mass analyzers in series (tandem mass spectrometry) to enhance selectivity and sensitivity.
A study by Muppavarapu et al. (2024) describes the development and validation of an LC-ESI-MS/MS method for the quantification of hydrazine (B178648) mono-lactose and di-lactose adducts. figshare.com For the analysis of the mono-lactose adduct, a ZIC-HILIC column (100 × 4.6 mm, 5 µm) was used with a gradient elution of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). figshare.com The flow rate was maintained at 1.0 mL per minute with an injection volume of 20 µL. figshare.com
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (UHPLC-Q-TOF/MS/MS) represents a further advancement in this field. UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. The Q-TOF mass analyzer combines the quantitative capabilities of a quadrupole with the high mass accuracy of a time-of-flight analyzer. This is particularly advantageous for the unambiguous identification of unknown impurities and for differentiating between isobaric compounds. While specific studies focusing solely on the UHPLC-Q-TOF/MS/MS analysis of the this compound are not widely available, the technique is extensively used for the characterization of process-related impurities and degradation products in pharmaceuticals. scispace.com
Method Validation Parameters
A comprehensive validation of the analytical method is essential to ensure its reliability for the intended purpose. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of the this compound, the method must be able to distinguish it from hydralazine, other related impurities, and excipients. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring unique precursor-to-product ion transitions for the analyte. The specificity of a method for hydralazine impurities has been demonstrated by ensuring no interference from other components. scispace.com
Linearity and Range Determination
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the quantification of hydralazine impurities, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the instrument response versus the concentration of the analyte. The correlation coefficient (r²) is a key indicator of the linearity of the method.
Table 1: Representative Linearity and Range Data for Hydralazine-Related Impurities
| Compound | Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Hydralazine HCl | Spectrophotometry | 10 - 50 µg/mL | 0.9937 | scirp.org |
| Hazh Dimer Impurity | Acquity UPLC H-class | LOQ to 150% of specified limit | 0.9989 | researchgate.net |
| Hydralazine and Metabolites | HPLC-UV | Data not specified | >0.99 | researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, a low LOQ is crucial for controlling trace levels of impurities.
Table 2: Representative LOD and LOQ Data for Hydralazine-Related Impurities
| Compound | Analytical Technique | LOD | LOQ | Source |
|---|---|---|---|---|
| Hazh Dimer Impurity | Acquity UPLC H-class | 0.0081% | 0.0246% | researchgate.net |
| Hydralazine HCl | HPLC | 0.10 ppm | 0.3 ppm | researchgate.net |
Accuracy and Precision (Inter-day and Intra-day)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the recovery is calculated. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision refers to the precision obtained on the same day, while inter-day precision is determined over several days.
Table 3: Representative Accuracy and Precision Data for Hydralazine Analysis
| Parameter | Method | Results | Source |
|---|---|---|---|
| Accuracy (% Recovery) | Spectrophotometry | 96.90% - 99.77% | scirp.org |
| Intra-day Precision (%RSD) | Spectrophotometry | 0.588% | scirp.org |
| Inter-day Precision (%RSD) | Spectrophotometry | 1.857% | scirp.org |
Robustness and Ruggedness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. The validation of analytical methods for hydralazine impurities has demonstrated their robustness under varied chromatographic conditions. scispace.com
Sample Preparation Strategies for Adduct Analysis
The accurate detection and quantification of the this compound in pharmaceutical formulations necessitate meticulous sample preparation. The primary strategy involves the extraction of the adduct from the drug product matrix, which is often generated under stress conditions that mimic potential manufacturing and storage scenarios.
Forced degradation studies are instrumental in the formation and subsequent analysis of the this compound. In a notable study, this adduct, identified as Degradation Product 1 (DP1), was significantly formed when tablets containing hydralazine hydrochloride and lactose were subjected to heat and humidity stress. bohrium.com The sample preparation for the analysis of this adduct primarily involves dissolving the stressed tablets in a suitable diluent. bohrium.com The choice of diluent is critical to ensure the stability of the adduct and its compatibility with the subsequent analytical methodology, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific diluent compositions for the direct analysis of the "this compound" are not always explicitly detailed, the analytical methods developed for closely related hydrazine-lactose adducts provide significant insights. For the quantification of hydrazine mono-lactose and di-lactose adducts using LC-ESI-MS/MS, the sample preparation involves dissolution in a solvent system that is harmonious with the mobile phase of the chromatographic system. figshare.com
A common approach for preparing samples from solid dosage forms for the analysis of hydralazine and its related impurities involves the following general steps:
Sample Weighing: A precise amount of the powdered tablet is weighed.
Dissolution: The weighed sample is transferred to a volumetric flask and dissolved in a specific volume of a chosen diluent. This step may involve sonication to ensure complete dissolution. figshare.com
Filtration: The resulting solution is often filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved excipients and particulate matter, thereby protecting the analytical column.
The selection of the diluent is paramount. Based on the mobile phases used for the analysis of related adducts, aqueous solutions with specific pH modifiers are preferred. For instance, a diluent of 0.1% formic acid in water is compatible with a ZIC-HILIC column used for the separation of the hydrazine mono-lactose adduct. figshare.com Alternatively, a 10 mM ammonium (B1175870) acetate (B1210297) solution in water is used as a mobile phase component for the analysis of the hydrazine di-lactose adduct on an Inertsil HILIC column, suggesting its suitability as a diluent. figshare.com
The following interactive data table summarizes the chromatographic conditions used for the analysis of hydrazine-lactose adducts, which informs the appropriate sample preparation strategies.
| Parameter | Hydrazine Mono-Lactose Adduct | Hydrazine Di-Lactose Adduct |
| Column | ZIC-HILIC (100 x 4.6 mm, 5 µm) | Inertsil HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 40 µL |
| Detection | ESI-MS/MS | ESI-MS/MS |
| Data derived from a study on the quantification of hydrazine lactose adducts. figshare.com |
Mechanistic Investigations and Chemical Reactivity Studies
Kinetic Studies of Adduct Formation
Kinetic studies are crucial for understanding the rate at which the Hydralazine (B1673433) Lactosone Ring-opened Adduct forms. While specific kinetic data for this particular adduct is not extensively published, the principles can be understood by analogy to similar reactions. The reaction is a subset of the Maillard reaction, which typically follows complex kinetics, often starting with second-order characteristics. purdue.edu
For instance, studies on the reaction between the drug metoclopramide (B1676508) hydrochloride and lactose (B1674315) have been fitted to a second-order kinetic model. purdue.edu In another relevant example, the reaction of hydralazine with abasic sites in DNA to form a different type of hydrazone adduct was found to follow pseudo-first-order kinetics under specific conditions. nih.gov The reaction with double-stranded DNA yielded an apparent second-order rate constant of 2.0 ± 0.2 × 10² M⁻¹ s⁻¹. nih.gov The reaction rate was observed to be approximately 15-fold faster in double-stranded DNA compared to single-stranded DNA, suggesting that the molecular environment significantly influences the reaction speed. nih.gov
The formation of adducts between drugs and excipients like lactose can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the decrease of the parent drug and the emergence of the adduct peak over time under controlled conditions. scielo.brresearchgate.netsemanticscholar.org
Table 1: Illustrative Kinetic Parameters from Analogous Reactions This table presents data from similar chemical reactions to illustrate the principles of adduct formation kinetics, as specific data for the Hydralazine Lactosone Ring-opened Adduct is not publicly available.
| Reacting System | Kinetic Model | Apparent Rate Constant (k) | Conditions | Source |
|---|---|---|---|---|
| Hydralazine + Abasic DNA | Pseudo-first-order | 2.0 ± 0.2 × 10⁻³ s⁻¹ | 37 °C, pH 7.0 | nih.gov |
| Metoclopramide HCl + Lactose | Second-order | Not specified | 60°C, 64% RH | purdue.edu |
Influence of Environmental Factors on Reaction Kinetics
The rate of formation of the this compound is highly dependent on environmental factors such as pH, temperature, and moisture.
pH: The Maillard reaction is significantly influenced by pH. Generally, hydrazone formation is slow in neutral aqueous solutions and is often catalyzed at a lower pH (4-5). nih.gov However, studies on other amine-lactose interactions, such as with hydrochlorothiazide, have shown that the reaction can proceed under both neutral and basic conditions, with the rate being significantly affected by the pH. scielo.brresearchgate.netsemanticscholar.org For the hydrochlorothiazide-lactose interaction, the activation energy was found to be different under neutral (100.28 kJ/mol) versus basic conditions (82.43 kJ/mol), indicating a strong pH dependence on the reaction kinetics. scielo.brresearchgate.net
Temperature: Increased temperature universally accelerates the rate of chemical reactions, including adduct formation. nih.govbohrium.com Studies on various adducts show a clear trend where higher temperatures lead to a greater amount of adduct formed in a shorter time. nih.govbohrium.comresearchgate.net For example, in the study of flavor compound adducts with proteins, higher temperatures (45 °C) not only increased the rate but also led to the formation of different products not seen at lower temperatures (4 and 20 °C). nih.govbohrium.com The activation energy, which quantifies the temperature sensitivity of a reaction, can be determined using the Arrhenius equation by measuring reaction rates at different temperatures. scielo.brresearchgate.netsemanticscholar.org
Moisture/Water Activity: Moisture is a critical factor in solid-state reactions. Water can act as a plasticizer, increasing molecular mobility within the solid matrix and facilitating the reaction between the drug and excipient. purdue.edu For solid dosage forms, higher relative humidity (RH) generally leads to increased degradation and adduct formation. purdue.edunih.gov The physical state of the lactose (crystalline vs. amorphous) also plays a role, with the more hygroscopic amorphous form often being more reactive. researchgate.netpurdue.edu
Table 2: Influence of Environmental Factors on Analogous Adduct Formation This table summarizes general trends observed in similar systems, as specific quantitative data for the this compound is limited.
| Factor | Observed Influence in Analogous Systems | Example System | Source |
|---|---|---|---|
| pH | Reaction rate is pH-dependent; often faster in basic or slightly acidic conditions compared to neutral pH. | Hydrochlorothiazide + Lactose | scielo.brresearchgate.net |
| Temperature | Reaction rate increases with temperature. | Flavor Compounds + β-Lactoglobulin | nih.govbohrium.com |
| Moisture | Higher moisture/humidity increases reaction rates in solid state by enhancing molecular mobility. | Metoclopramide HCl + Lactose | purdue.edu |
Pathways of Adduct Transformation and Further Degradation
Once formed, the Hydralazine Lactosone adduct is not necessarily a final, stable product. It can undergo further transformations and degradation. A study focusing on the in vitro metabolism of a "Hydralazine-N-lactose" adduct using rat liver microsomes identified several subsequent metabolites. cpu.edu.cn This suggests that the initial adduct can be a substrate for metabolic enzymes.
The identified metabolites included:
s-Triazolo[3,4-a]phthalazine
3-Methyl-s-triazolo[3,4-a]phthalazine
3-(1-Hydroxy)methyl-s-triazolo[3,4-a]phthalazine
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Hydralazine (indicating potential cleavage of the adduct)
Dehydro-hydralazine-N-lactose cpu.edu.cn
This array of products indicates that the transformation pathways are complex, involving cyclization (formation of the triazolophthalazine ring system), oxidation, and potential cleavage back to the parent drug. cpu.edu.cn The formation of the stable triazolophthalazine ring is a known metabolic pathway for hydralazine itself. clinpgx.org
Reactivity Profiling with Other Chemical Entities
The reactivity of the this compound with other chemical entities is not well-documented. However, its chemical structure—possessing multiple hydroxyl groups from the lactose moiety and the heterocyclic phthalazine (B143731) ring—suggests potential for various reactions.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Structure Prediction
The initial step in the computational investigation of the hydralazine (B1673433) lactosone ring-opened adduct involves the construction of accurate three-dimensional models of the reactant and product molecules. Molecular modeling techniques, ranging from molecular mechanics to more precise quantum mechanical methods, are employed for this purpose.
The structure of the adduct is predicted to result from the condensation reaction between the hydrazino group of hydralazine and the aldehyde functionality of the ring-opened lactosone. The resulting hydrazone can exist as different stereoisomers (E/Z isomers) and conformers.
Molecular Mechanics (MM) force fields would be utilized for an initial, rapid conformational analysis of the adduct. This allows for the identification of low-energy conformers that can then be subjected to more rigorous quantum mechanical calculations.
Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing the geometry of molecules and predicting their electronic properties. By solving the Schrödinger equation within the DFT framework, researchers can obtain a detailed understanding of the adduct's structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for confirming the most stable isomeric and conformational state of the adduct.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations are indispensable for elucidating the mechanism and energetics of the formation of the hydralazine lactosone ring-opened adduct.
Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. In the context of the adduct formation, TST is used to model the kinetics of the reaction between hydralazine and the ring-opened lactosone. The theory assumes a quasi-equilibrium between the reactants and the transition state, which is the highest energy point along the reaction coordinate.
The rate constant (k) is typically calculated using the Eyring equation, which incorporates the Gibbs free energy of activation (ΔG‡). Computational methods are used to locate the transition state structure and calculate its energy, as well as the energies of the reactants. This allows for the theoretical determination of the reaction rate. Kinetic studies on the reaction of hydralazine with acetaldehyde (B116499) have shown that such reactions follow second-order kinetics, and similar principles would apply here.
An energy profile diagram provides a visual representation of the energy changes that occur during a chemical reaction. For the formation of the hydralazine lactosone adduct, this would involve calculating the energies of the reactants (hydralazine and ring-opened lactosone), any intermediates, the transition state, and the final adduct.
Below is a hypothetical data table illustrating the kind of results that would be obtained from an energy profile analysis. The values are for illustrative purposes and are not based on actual experimental or computational data for this specific reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Hydralazine + Ring-opened Lactosone) | 0.0 | Baseline energy of the separated reactants. |
| Transition State | +15.2 | The energy barrier for the condensation reaction. |
| Product (this compound) | -5.8 | The final energy of the stable adduct, indicating an exothermic reaction. |
Simulations of Radical Adduct Formation (RAF) Mechanisms
Hydralazine is known to be involved in radical reactions, and computational studies have explored its radical scavenging properties. rsc.orgresearchgate.net The formation of radical adducts is a potential pathway, especially in the presence of oxidizing agents or free radicals.
Computational simulations, primarily using DFT, can model the mechanisms of Radical Adduct Formation (RAF). This involves the reaction of a radical species with hydralazine or lactosone. The calculations would focus on determining the thermodynamics and kinetics of these radical reactions. Parameters such as bond dissociation energies and reaction barriers for radical addition are computed to assess the likelihood of such pathways. For instance, studies have shown that hydralazine can generate nitrogen-centered radicals. nih.gov
Docking Studies for Molecular Interactions (where applicable to chemical mechanisms)
While the formation of the hydralazine lactosone adduct can occur in solution, its formation might be catalyzed or influenced by the presence of other molecules, such as enzymes or metal ions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second.
In the context of the chemical mechanism, docking studies could be employed to investigate the non-covalent interactions that precede the covalent bond formation. For example, if the reaction is thought to occur within the active site of an enzyme, docking could reveal how hydralazine and lactosone are oriented to facilitate the reaction. Research has been conducted on the docking of hydralazine with DNA methyltransferase to understand its epigenetic effects, and similar methodologies could be applied here if a relevant biological target is identified. researchgate.net These studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the pre-reaction complex.
Strategies for Control and Mitigation of Adduct Formation in Chemical Processes
Process Chemistry Modifications to Minimize Adduct Formation
The manufacturing process itself can significantly influence the rate of adduct formation. researchgate.net Hydralazine's inherent instability, particularly its sensitivity to heat and moisture, necessitates careful process design to minimize degradation and interaction with excipients like lactose (B1674315). ghsupplychain.org
Key process modifications include:
Avoidance of Wet Granulation: Manufacturing processes that involve water, such as wet granulation, should be avoided. The presence of moisture can accelerate the Maillard reaction between hydralazine (B1673433) and lactose. Direct compression is a preferred method for tableting. ghsupplychain.orgresearchgate.net
Temperature Control: Given that hydralazine is thermolabile, manufacturing steps involving heat must be carefully controlled. ghsupplychain.org Processes that require elevated temperatures, such as high-temperature drying or certain coating techniques, can increase the rate of adduct formation. If a coating process is necessary, methods that operate at low temperatures (e.g., below 50°C) and for short durations are preferred. ghsupplychain.orgnih.gov
pH Control: The stability of hydralazine in the presence of reducing sugars is pH-dependent. Studies on hydralazine hydrochloride in dextrose solutions have shown an optimal stability range between pH 3.2 and 4.4. nih.gov While this is in an aqueous environment, it suggests that controlling the micro-environmental pH within the solid dosage form could be a viable strategy to slow the reaction rate.
Continuous Flow Manufacturing: Modern manufacturing techniques, such as continuous flow processing, can offer tighter control over reaction parameters like temperature, residence time, and mixing. researchgate.net This can be advantageous in minimizing the formation of impurities compared to traditional batch processing.
| Process Parameter | Recommendation | Rationale | Reference |
|---|---|---|---|
| Granulation Method | Direct Compression | Avoids the use of water, which accelerates the hydralazine-lactose reaction. | ghsupplychain.org |
| Temperature | Maintain below 50°C during processing | Hydralazine is thermolabile; lower temperatures reduce the rate of adduct formation. | ghsupplychain.org |
| pH | Control of micro-environmental pH | The hydralazine-lactose reaction rate is pH-dependent. | nih.gov |
| Manufacturing Technology | Consider continuous flow manufacturing | Allows for tighter control over process parameters, potentially reducing impurity formation. | researchgate.net |
Raw Material and Excipient Purity Control
The purity of both the hydralazine API and the lactose excipient is paramount in preventing adduct formation. ijpsjournal.comresearchgate.net The presence of reactive impurities in either raw material can act as a catalyst or participate in side reactions, leading to a more complex impurity profile. nih.gov
Strategies for raw material and excipient purity control include:
Pharmacopoeial Grade Materials: Both hydralazine and lactose must conform to their respective pharmacopoeia monographs (e.g., USP, Ph. Eur.). veeprho.comghsupplychain.org This ensures a baseline level of purity and identity.
Control of Reactive Impurities in Lactose: Lactose itself can contain trace levels of other reactive impurities, such as other reducing sugars, formaldehyde, and furfuraldehyde. nih.govnih.gov These highly reactive aldehydes can readily form adducts with the amine group of hydralazine. Therefore, sourcing high-purity lactose with stringent limits on these impurities is crucial.
Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent supply of high-quality raw materials. This includes auditing suppliers' manufacturing processes and quality control measures. ghsupplychain.org Batch-to-batch variability in excipient properties, even from the same vendor, can impact the stability of the final product. nih.gov
| Raw Material | Control Strategy | Key Impurities to Monitor | Reference |
|---|---|---|---|
| Hydralazine API | Use of pharmacopoeial grade material | Process-related impurities and degradants | veeprho.comghsupplychain.org |
| Lactose Excipient | Use of high-purity, pharmacopoeial grade material | Formaldehyde, furfuraldehyde, other reducing sugars | nih.govnih.gov |
| Both | Robust supplier qualification and batch-to-batch testing | Variability in physical and chemical properties | nih.gov |
Storage Conditions and Stability Enhancement Strategies
The formation of the Hydralazine Lactosone Ring-opened Adduct can continue throughout the shelf life of the product. Therefore, strict control of storage conditions is critical to maintain product quality. ghsupplychain.org
Key strategies for storage and stability enhancement include:
Temperature and Humidity Control: Hydralazine is sensitive to both heat and humidity. ghsupplychain.org Finished products should be stored at controlled room temperature, typically below 25°C (77°F). ghsupplychain.orgmayoclinic.org High humidity can increase moisture content within the dosage form, facilitating the adduct-forming reaction. Therefore, protection from high humidity is also essential.
Protection from Light: Hydralazine is light-sensitive. ghsupplychain.org Packaging should be light-resistant to prevent photodegradation, which could potentially lead to other impurities or catalyze the reaction with lactose. nih.gov
Packaging: The choice of packaging is a critical final control step. Tightly sealed containers that provide a barrier against moisture and light are necessary. mayoclinic.orgnih.gov For particularly sensitive formulations, the inclusion of desiccants within the packaging can help to control the internal moisture level.
Formulation Alternatives: In cases where the interaction is difficult to control, reformulating the product to use a non-reducing sugar excipient (e.g., mannitol (B672), sorbitol) instead of lactose would be the most effective way to eliminate the formation of this specific adduct. nih.govscite.ai Studies have shown that hydralazine is significantly more stable in the presence of mannitol and sorbitol compared to reducing sugars. nih.gov
| Parameter | Condition/Strategy | Rationale | Reference |
|---|---|---|---|
| Temperature | Store below 25°C (77°F) | Minimizes the rate of chemical reactions, including adduct formation. | ghsupplychain.org |
| Humidity | Store in a dry place, protected from moisture | Moisture acts as a plasticizer and facilitates the Maillard reaction. | ghsupplychain.orgcolorcon.com |
| Light | Store in a light-resistant container | Prevents photodegradation of the light-sensitive hydralazine API. | ghsupplychain.orgnih.gov |
| Packaging | Use of tightly sealed containers, potentially with desiccants | Provides a physical barrier to moisture and light ingress. | mayoclinic.orgnih.gov |
| Formulation | Consider alternative non-reducing sugar excipients | Eliminates the primary reactant (lactose) responsible for adduct formation. | nih.govscite.ai |
Future Research Directions and Emerging Methodologies
Exploration of Novel Analytical Techniques for Trace Level Detection
The detection and quantification of the hydralazine (B1673433) lactosone ring-opened adduct at trace levels are crucial for ensuring the quality and safety of pharmaceutical formulations. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used for the analysis of hydralazine and its impurities, the unique properties of the lactosone adduct necessitate the exploration of more sensitive and specific analytical techniques. jddtonline.inforesearchgate.net
Future research is expected to focus on the development and validation of advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods. figshare.comresearchgate.net These techniques offer superior sensitivity and selectivity, making them ideal for identifying and quantifying trace amounts of the adduct in complex matrices. Specifically, the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), can provide accurate mass measurements, aiding in the unequivocal identification of the adduct and its potential isomers. scispace.comiosrjournals.org A study has already demonstrated the successful use of LC-MS for the structural elucidation of the hydralazine lactosone ring-opened adduct, which was identified as a significant degradation product under heat and humidity stress. bohrium.com
Furthermore, the development of stability-indicating assay methods (SIAMs) using these advanced techniques will be a key area of focus. These methods are essential for monitoring the formation of the adduct during stability studies of drug products containing hydralazine and lactose (B1674315) as an excipient. The validation of such methods according to the International Council for Harmonisation (ICH) guidelines will ensure their accuracy, precision, and reliability for routine quality control. jddtonline.infonih.gov
Table 1: Emerging Analytical Techniques for Trace Level Detection
| Technique | Principle | Advantages for Adduct Detection |
|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. figshare.comresearchgate.net | High sensitivity and selectivity for quantification at trace levels. |
| UPLC-QTOF-MS | High-resolution separation with accurate mass measurement. scispace.comiosrjournals.org | Confident identification of the adduct and its isomers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. figshare.com | Improved retention and separation of the highly polar lactosone adduct. |
Advanced Computational Approaches for Reaction Prediction
Predicting the formation of the this compound under various conditions is a valuable tool for risk assessment and formulation development. Advanced computational approaches are emerging as powerful tools for understanding and predicting such chemical reactions.
Future research will likely involve the use of quantum chemical studies, such as Density Functional Theory (DFT), to model the reaction between hydralazine and the ring-opened form of lactose. scilit.comscirp.orgresearchgate.netresearchgate.net These computational models can provide insights into the reaction mechanism, transition states, and the thermodynamic and kinetic favorability of adduct formation. By calculating parameters like activation energies and reaction rate constants, it may be possible to predict the likelihood of adduct formation under different temperature, pH, and moisture levels.
Moreover, machine learning and artificial intelligence (AI) models could be developed to predict the formation of such adducts based on a large dataset of experimental observations. These models could take into account various factors, including the chemical properties of the reactants, formulation composition, and storage conditions, to provide a predictive assessment of adduct formation.
Table 2: Computational Approaches for Reaction Prediction
| Approach | Methodology | Application to Adduct Formation |
|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical modeling to compute the electronic structure of molecules. scilit.comscirp.orgresearchgate.netresearchgate.net | Elucidation of reaction pathways, transition states, and reaction kinetics. |
| Molecular Dynamics (MD) Simulations | Simulation of the physical movements of atoms and molecules. | Understanding the conformational dynamics of the adduct and its interaction with the environment. |
| Machine Learning (ML) Models | Algorithms that learn from data to make predictions. | Predicting the probability of adduct formation based on formulation and storage parameters. |
Mechanistic Insights into Adduct Stereochemistry and Isomerism
The reaction between hydralazine and the ring-opened form of lactose, which possesses multiple chiral centers, can potentially lead to the formation of a complex mixture of stereoisomers and constitutional isomers. A thorough understanding of the stereochemistry and isomerism of the this compound is critical, as different isomers may exhibit different toxicological profiles and chemical reactivity.
Future research in this area will focus on elucidating the precise stereochemical and isomeric composition of the adduct. This will involve the synthesis and isolation of individual isomers, followed by their structural characterization using advanced spectroscopic techniques such as two-dimensional Nuclear Magnetic Resonance (2D-NMR) and X-ray crystallography. Chiral chromatography methods will also be instrumental in separating and quantifying the different stereoisomers.
Mechanistic studies will aim to understand the factors that control the stereochemical outcome of the reaction. This could involve investigating the influence of pH, temperature, and catalysts on the reaction pathway and the relative formation of different isomers. Such insights are crucial for developing strategies to control or minimize the formation of specific, potentially more harmful, isomers. The formation of hydrazones is a well-established reaction, and the principles governing their formation can be applied to understand the reaction between hydralazine and the aldehyde group of the ring-opened lactose. acs.orgnih.gov
Development of Reference Standards and Certified Materials
The availability of well-characterized reference standards is a prerequisite for the accurate quantification of the this compound in pharmaceutical products. While some suppliers offer this adduct as a research chemical, the development of certified reference materials (CRMs) is a critical next step. allmpus.comlgcstandards.com
The process of developing a CRM involves the unambiguous synthesis and purification of the compound, followed by comprehensive characterization to confirm its identity and purity. synzeal.com This characterization typically includes techniques such as NMR, mass spectrometry, and elemental analysis. The purity of the CRM is determined using a mass balance approach or quantitative NMR (qNMR).
Future efforts will be directed towards the production of CRMs for the this compound, including its major stereoisomers, by accredited reference material producers. These CRMs will be accompanied by a certificate of analysis detailing the certified property values and their uncertainties, ensuring traceability to national or international standards. thermofisher.com The availability of such CRMs will be invaluable for the validation of analytical methods and for ensuring the accuracy and comparability of results across different laboratories.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Hydralazine |
| Lactose |
| This compound |
| Isosorbide Dinitrate |
| Hydralazine Hydrochloride |
| Hydrazine (B178648) |
| Hydrazine mono-lactose adduct |
Q & A
Q. How to optimize reaction conditions for synthesizing this compound with high purity?
- Methodology : Use design of experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Monitor reaction progress via TLC or inline FTIR. Purify via size-exclusion chromatography (SEC) and validate purity using ¹H/¹³C NMR .
Q. What in vitro models best replicate the metabolic fate of this compound in humans?
- Methodology : Primary hepatocyte cultures or liver microsomes (with NADPH cofactors) simulate Phase I/II metabolism. LC-HRMS identifies metabolites (e.g., glucuronidated adducts). Co-incubation with antioxidants (e.g., glutathione) tests redox-dependent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
